Cas no 1805534-30-8 (Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate)

Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate
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- インチ: 1S/C11H13F2NO3/c1-3-17-10(16)5-7-6(2)14-9(15)4-8(7)11(12)13/h4,11H,3,5H2,1-2H3,(H,14,15)
- InChIKey: OMMWEUAIIUXCOS-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(NC(C)=C1CC(=O)OCC)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 400
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 0.5
Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029028618-250mg |
Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate |
1805534-30-8 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
Alichem | A029028618-500mg |
Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate |
1805534-30-8 | 95% | 500mg |
$1,600.75 | 2022-04-01 | |
Alichem | A029028618-1g |
Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate |
1805534-30-8 | 95% | 1g |
$2,808.15 | 2022-04-01 |
Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetateに関する追加情報
Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate (CAS No. 1805534-30-8): A Comprehensive Overview
Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate (CAS No. 1805534-30-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, holds promise for various applications, particularly in the synthesis of bioactive molecules and the exploration of novel therapeutic pathways.
The molecular structure of Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of a difluoromethyl group at the 4-position and a hydroxyl group at the 6-position enhances its versatility in chemical transformations. Additionally, the methyl group at the 2-position and the acetate moiety at the 3-position further influence its properties, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate molecule has been studied for its potential role in developing new drugs targeting various diseases. Its structural features make it a suitable candidate for further investigation in medicinal chemistry.
One of the most compelling aspects of this compound is its utility in the synthesis of more complex molecules. The difluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. This property has made it a popular choice in the design of small-molecule inhibitors and other therapeutic agents.
Recent studies have highlighted the importance of hydroxyl-containing pyridines in drug discovery. The hydroxyl group in Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate serves as a key site for further functionalization, allowing researchers to tailor the molecule's properties for specific biological targets. This flexibility has opened up new avenues for developing innovative treatments.
The acetate moiety at the 3-position of the molecule also plays a crucial role in its chemical behavior. Acetate groups are commonly found in pharmaceuticals due to their ability to improve solubility and bioavailability. This feature makes Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate a promising candidate for further development as an active pharmaceutical ingredient (API).
The synthesis of Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
In addition to its synthetic utility, Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate has been investigated for its potential biological effects. Preliminary studies suggest that it may exhibit properties relevant to anti-inflammatory, anti-viral, and anti-cancer therapies. However, further research is needed to fully elucidate its pharmacological profile and mechanisms of action.
The growing interest in fluorinated compounds has also contributed to the study of this molecule. Fluoro-substituted pyridines are known for their enhanced binding affinity and metabolic stability, making them attractive candidates for drug development. The presence of a difluoromethyl group in Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate aligns with this trend and underscores its potential value in medicinal chemistry.
The development of new synthetic methodologies has been instrumental in advancing the study of this compound. Techniques such as flow chemistry and continuous manufacturing have enabled more efficient and scalable production processes. These advancements have not only improved access to Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate but also paved the way for exploring other related molecules.
In conclusion, Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate (CAS No. 1805534-30-8) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its functional groups offer opportunities for further exploration in drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative treatments for various diseases.
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